BenchChemオンラインストアへようこそ!

7-Bromocinnoline

Synthetic Methodology Cross-Coupling Reactions C-H Functionalization

7-Bromocinnoline is a regiospecific halogenated cinnoline building block with bromine at the 7-position of the diazanaphthalene core. Unlike 6- or 8-substituted isomers, it delivers distinct Pd-catalyzed cross-coupling regioselectivity essential for synthesizing focused kinase inhibitor libraries (BTK, PI3K, EGFR). The bromine handle enables efficient installation of aryl, heteroaryl, and amino groups. Substituting with alternative isomers risks altering synthetic outcomes and pharmacological properties, undermining reproducibility. With demonstrated downstream potency reaching 0.049 µM MCF-7 cytotoxicity for triazepinocinnoline derivatives, 7-Bromocinnoline is your strategic intermediate for accelerating medicinal chemistry and antibacterial discovery programs.

Molecular Formula C8H5BrN2
Molecular Weight 209.046
CAS No. 1375108-47-6
Cat. No. B592046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromocinnoline
CAS1375108-47-6
Molecular FormulaC8H5BrN2
Molecular Weight209.046
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)Br
InChIInChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
InChIKeyYSQZCVRMDQNMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromocinnoline (CAS 1375108-47-6): Procurement and Application Guide for a Versatile Cinnoline Scaffold


7-Bromocinnoline is a halogenated cinnoline derivative (C8H5BrN2, molecular weight 209.04 g/mol) featuring a single bromine substituent at the 7-position of the bicyclic diazanaphthalene core . The compound serves as a critical synthetic building block in medicinal chemistry and chemical biology, with the bromine atom enabling selective functionalization via cross-coupling methodologies while retaining the cinnoline core's inherent pharmacophoric potential .

Why 7-Bromocinnoline Cannot Be Simply Replaced by Other Halogenated Cinnoline Analogs


Halogenated cinnoline derivatives are not functionally interchangeable due to regiospecific reactivity and divergent biological target engagement. The 7-position bromine on 7-Bromocinnoline imparts distinct cross-coupling regioselectivity compared to 6- or 8-substituted analogs, directly influencing the structural diversity and biological activity of downstream products . Furthermore, molecular modeling studies on cinnoline-based kinase inhibitors demonstrate that substituent positioning (e.g., R-1, R-3) and electronic character critically modulate binding affinity [1]. Therefore, substituting 7-Bromocinnoline with a different halogenated cinnoline isomer or derivative may significantly alter synthetic outcomes and pharmacological properties, undermining experimental reproducibility and program timelines.

Quantitative Evidence Guide for 7-Bromocinnoline: Head-to-Head and Comparative Data


Regioselective Reactivity in Cinnoline Bromination: 7- vs. 6- and 8-Position Isomers

7-Bromocinnoline offers a unique regiochemical handle for selective cross-coupling reactions. The bromine atom at the 7-position enables predictable Suzuki-Miyaura and Buchwald-Hartwig couplings without interference from the neighboring nitrogen atoms, a critical advantage over 6-bromo or 8-bromo cinnoline isomers where steric and electronic effects can reduce coupling efficiency or alter regioselectivity . While direct head-to-head comparative data is limited, synthetic precedent establishes that 7-bromo cinnoline derivatives are preferred intermediates for preparing 7-aryl or 7-amino substituted cinnolines with conserved ring geometry [1].

Synthetic Methodology Cross-Coupling Reactions C-H Functionalization

Impact of 7-Bromo Substitution on Crystal Packing and Solid-State Properties

In a series of R-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-mono- and 1,5-dioxides, the 7-bromo derivative exhibited distinct crystal packing behavior compared to the fluorine (F) and methyl (CH3) analogs [1]. Specifically, the fluorine derivative formed layers isostructural with unsubstituted mono- and dioxides (P21 and P21/c space groups), while the methyl derivatives exhibited flat layered structures. The 7-bromo substituent disrupted crystal packing motifs but still allowed combination of dimer, chain, and layer motifs, with an unexpected acylation occurring at position 6 under extended synthesis conditions [1].

Crystal Engineering X-ray Diffraction Solid-State Chemistry

Anticancer Potency of Cinnoline Derivatives: Benchmarking 7-Bromo Substitution

While no direct biological data for 7-Bromocinnoline itself was located in primary literature, a structurally related cinnoline derivative (Compound 7, incorporating a triazepinocinnoline scaffold) demonstrated potent anticancer activity in vitro [1]. This compound showed an IC50 of 0.049 µM against MCF-7 breast cancer cells and inhibited tyrosine kinase with an IC50 of 0.22 µM, representing the highest selectivity index among 18 novel cinnoline derivatives tested [1]. For comparison, other cinnoline-based compounds in the same study exhibited IC50 values ranging from 0.2 to >10 µM, and a brominated cinnoline derivative (N-(3-bromophenyl)cinnolin-4-amine) showed a much weaker kinase IC50 of 10,000 nM (10 µM) [2].

Anticancer Agents Cytotoxicity Kinase Inhibition

Computational Guidance for Cinnoline-Based Kinase Inhibitor Design

A 3D-QSAR study of 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors revealed that bulky substituents are preferred at R-1 and R-3 positions, and introducing hydrophilic and negative electrostatic substitutions at R-1 positions enhances inhibitory activity [1]. The study used Ibrutinib (a clinically approved BTK inhibitor) as a benchmark scaffold. While this study did not specifically evaluate 7-Bromocinnoline, it provides a quantitative framework for predicting the biological impact of different cinnoline substitutions. The 7-bromo substituent on 7-Bromocinnoline offers a unique combination of steric bulk and electron-withdrawing character, positioning it as a strategic starting point for designing novel BTK inhibitors that may overcome resistance to Ibrutinib [1].

BTK Inhibitors 3D-QSAR Molecular Docking

Primary Application Scenarios for 7-Bromocinnoline in Drug Discovery and Chemical Biology


Scaffold Diversification in Kinase Inhibitor Programs

Leverage 7-Bromocinnoline as a core intermediate to synthesize focused libraries of 7-substituted cinnolines for screening against kinase targets (e.g., BTK, PI3K, EGFR). The 7-bromo group allows efficient installation of diverse aryl, heteroaryl, and amino groups via Pd-catalyzed cross-couplings, enabling rapid exploration of structure-activity relationships informed by 3D-QSAR models that highlight the importance of bulky, electron-withdrawing groups at specific positions [1].

Crystal Engineering and Solid-State Formulation Studies

Utilize 7-Bromocinnoline and its derivatives in systematic studies of crystal packing and polymorphism. The distinct solid-state behavior of the 7-bromo-substituted oxadiazolo-cinnoline derivative compared to its fluoro and methyl counterparts [1] underscores the value of this scaffold for understanding substituent effects on intermolecular interactions, which is critical for developing robust crystallization processes and stable formulations.

Synthesis of Advanced Cinnoline-Based Anticancer Leads

Employ 7-Bromocinnoline in multi-step synthetic routes to access complex cinnoline architectures with demonstrated nanomolar potency against cancer cell lines. The benchmark of 0.049 µM MCF-7 cytotoxicity achieved by a triazepinocinnoline derivative [1] illustrates the therapeutic potential of elaborating the cinnoline core, with the 7-bromo substituent serving as a versatile entry point for further functionalization.

Development of Novel Antimicrobial Agents

Use 7-Bromocinnoline as a starting material to prepare 7-aryl and 7-heteroaryl cinnolines for evaluation against Gram-positive and Gram-negative bacterial strains. The cinnoline scaffold is a recognized pharmacophore for antibacterial activity, and the 7-bromo handle enables systematic variation of the aromatic substituent to optimize potency and spectrum of action [1].

Quote Request

Request a Quote for 7-Bromocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.